molecular formula C₅H₅D₅O₂ B1162311 Propionic Acid Ethyl-d5 Ester

Propionic Acid Ethyl-d5 Ester

Cat. No.: B1162311
M. Wt: 107.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic Acid Ethyl-d5 Ester (CAS 105-37-3, deuterated form) is a stable isotope-labeled compound with the molecular formula C5H5D5O2 and a molecular weight of 107.16. Its structure features five deuterium atoms replacing hydrogen in the ethyl group, making it a critical tool in metabolic studies and analytical chemistry. The compound’s SMILES notation (O=C(OC([2H])(C([2H])([2H])[2H])[2H])CC) and InChI key highlight its deuterated ethyl ester configuration .

Deuterium labeling enhances precision in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, allowing researchers to track metabolic pathways, study lipid dynamics, and investigate reaction kinetics without interference from non-labeled analogs . Its unlabeled counterpart, ethyl propionate (CAS 105-37-3), has a molecular weight of 102.13 (C5H10O2) and is widely used in flavoring agents and organic synthesis .

Properties

Molecular Formula

C₅H₅D₅O₂

Molecular Weight

107.16

Synonyms

Ethyl-d5 Propanoate;  Ethyl-d5 Propionate;  NSC 8848-d5;  Propionic Ester-d5;  Propionic Ether-d5

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

PAE-d5 undergoes reversible hydrolysis in acidic media to regenerate propionic acid and ethanol-d5. The mechanism proceeds via a tetrahedral intermediate :

Mechanistic Steps:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water.

  • Proton transfer and elimination of ethanol-d5.

ParameterValueSource
ΔH\Delta H^\circ -22.6 ± 0.42 kJ/mol
kforwardk_{\text{forward}}0.024L mol1 min10.024\,\text{L mol}^{-1}\text{ min}^{-1} (318 K)

Deuterium substitution increases activation energy slightly, slowing hydrolysis by ~15% compared to non-deuterated ester .

Base-Promoted Saponification

In alkaline conditions, PAE-d5 reacts irreversibly with hydroxide ions to form propionate salts:

C2D5O2CCH2CH3+OHCH3CH2CO2+C2D5OD\text{C}_2\text{D}_5\text{O}_2\text{CCH}_2\text{CH}_3+\text{OH}^-\rightarrow \text{CH}_3\text{CH}_2\text{CO}_2^-+\text{C}_2\text{D}_5\text{OD}

Reaction rates are unaffected by deuterium substitution at the ester’s ethyl group since the rate-determining step involves nucleophilic attack at the carbonyl carbon .

Thermal Decomposition

At elevated temperatures (>500 K), PAE-d5 undergoes pyrolysis to form ethylene-d4 and propionic acid:

C2D5O2CCH2CH3C2D4+CH3CH2CO2H\text{C}_2\text{D}_5\text{O}_2\text{CCH}_2\text{CH}_3\rightarrow \text{C}_2\text{D}_4+\text{CH}_3\text{CH}_2\text{CO}_2\text{H}

Thermodynamic data from NIST :

PropertyValue
ΔfH\Delta_f H^\circ -643.1 kJ/mol
SS^\circ 312.4 J/(mol·K)

Catalytic Hydrogenation

C2D5O2CCH2CH3+2H2C3D5OH+C2D5OH\text{C}_2\text{D}_5\text{O}_2\text{CCH}_2\text{CH}_3+2\text{H}_2\rightarrow \text{C}_3\text{D}_5\text{OH}+\text{C}_2\text{D}_5\text{OH}

Reactivity with Grignard Reagents

PAE-d5 reacts with Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) to form tertiary alcohols. Deuterium at the ethyl group does not influence reactivity, as the mechanism involves nucleophilic attack at the carbonyl carbon :

C2D5O2CCH2CH3+CH3MgBr(CH3)2CHCH2CO2MgBr+C2D5OD\text{C}_2\text{D}_5\text{O}_2\text{CCH}_2\text{CH}_3+\text{CH}_3\text{MgBr}\rightarrow (\text{CH}_3)_2\text{CHCH}_2\text{CO}_2\text{MgBr}+\text{C}_2\text{D}_5\text{OD}

Polymerization Resistance

PAE-d5 does not undergo self-polymerization due to the absence of reactive double bonds or functional groups capable of chain propagation .

Key Isotope Effects

  • Deuterium Kinetic Isotope Effect (KIE): Observed in esterification and hydrolysis due to stronger C–D bonds .

  • Spectroscopic Impact: Deuterium shifts 1H NMR^1\text{H NMR} signals upfield and simplifies splitting patterns, aiding reaction monitoring .

For thermodynamic and kinetic datasets, consult NIST WebBook and catalytic studies .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Propionic Acid Ethyl-d5 Ester C5H5D5O2 107.16 105-37-3 (deut.) Deuterated ethyl group; enhanced detection in NMR/MS .
Ethyl Propionate (unlabeled) C5H10O2 102.13 105-37-3 Non-deuterated; used in food flavoring and solvents .
Propionic Acid Butyl Ester C7H14O2 130.18 590-01-2 Longer alkyl chain; higher hydrophobicity .
Propionic Acid Methyl Ester C4H8O2 88.11 554-12-1 Shorter alkyl chain; lower boiling point .
2-Propylhexanoic Acid Ethyl-d5 Ester C11H17D5O2 191.32 161011-36-5 Branched chain; deuterated; used in lipid metabolism studies .
Tuberculostearic Acid Ethyl-d5 Ester C20H35D5O2 313.53 158648-65-8 Long-chain fatty acid ester; deuterated for membrane interaction studies .

Key Observations :

  • Deuterium Labeling: Ethyl-d5 esters (e.g., this compound) exhibit higher molecular weights than non-deuterated analogs, improving resolution in MS and reducing signal overlap in NMR .
  • Alkyl Chain Length : Butyl and methyl esters of propionic acid differ in hydrophobicity and volatility. Longer chains (e.g., Tuberculostearic Acid Ethyl-d5 Ester) enhance lipid bilayer interactions .

Reactivity and Functional Differences

  • Ester vs. Acid Forms : Propionic acid derivatives (e.g., diindole propionic acid) often show higher herbicidal activity compared to ester forms, though this depends on structural context. For example, diindole propionic ester compounds [12a–12b] underperform compared to acid forms [14a–14c], while the reverse is true for other derivatives .
  • Deuterium Effects : Deuterium in Ethyl-d5 Ester may slightly alter reaction kinetics due to the isotope effect, though its ester group retains typical reactivity in hydrolysis or transesterification reactions .
  • Halogenated Esters: Methyl chloroformate (a halogenated ester) shows enhanced reactivity in battery electrolytes compared to non-halogenated esters like ethyl propionate, highlighting the impact of substituents on functionality .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing Propionic Acid Ethyl-d5 Ester, and how does deuterium labeling impact reaction optimization?

  • Methodology : this compound is typically synthesized via acid-catalyzed esterification of propionic acid-d5 with ethanol, using deuterated reagents (e.g., D2SO4 or deuterated solvents) to minimize proton exchange . Isotopic purity (≥98% deuterium substitution) is confirmed using mass spectrometry (MS) and <sup>2</sup>H-NMR, where the absence of proton signals at δ 1.2–1.4 ppm (ethyl group) confirms successful deuteration .
  • Design Considerations : Optimize reaction time and temperature to prevent isotopic scrambling. For example, prolonged heating (>12 hrs) at 80°C may lead to H/D exchange in the ethyl group .

Q. How is this compound characterized in deuterated solvent systems, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : <sup>1</sup>H-NMR is avoided due to deuterium’s low natural abundance; <sup>13</sup>C-NMR and <sup>2</sup>H-NMR are used to confirm structural integrity. The ethyl-d5 group shows a quintet in <sup>2</sup>H-NMR (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 107.1 (C5H5D5O2<sup>+</sup>), with fragmentation patterns distinguishing deuterated vs. non-deuterated esters .
    • Solvent Selection : Deuterated chloroform (CDCl3) is preferred for NMR to avoid signal overlap from protic solvents .

Q. What is the role of this compound as a stable isotope internal standard in quantitative metabolomics?

  • Application : It serves as a deuterated internal standard for quantifying short-chain fatty acids (SCFAs) in biofluids via GC-MS. Its deuterated ethyl group minimizes matrix interference and improves calibration curve linearity (R<sup>2</sup> > 0.99) .
  • Experimental Design : Spike samples with a known concentration (e.g., 10 µM) of the deuterated ester before extraction to correct for analyte loss during sample preparation .

Advanced Research Questions

Q. How do isotope effects influence the kinetic resolution of this compound in enzyme-catalyzed hydrolysis?

  • Mechanistic Insight : Deuterium labeling in the ethyl group reduces hydrolysis rates by 15–20% compared to the non-deuterated ester in lipase-catalyzed reactions (e.g., using Candida antarctica lipase B). This is attributed to kinetic isotope effects (KIE) on the transition state during ester bond cleavage .
  • Data Analysis : Calculate KIE using the ratio of rate constants (kH/kD) derived from LC-MS time-course data .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Contradiction Analysis : Literature reports vary on decomposition temperatures (80–120°C). Thermogravimetric analysis (TGA) under inert gas (N2) shows decomposition onset at 110°C, while oxidative conditions (air) lower stability to 85°C due to ester oxidation .
  • Methodological Fix : Standardize TGA protocols with controlled atmosphere and heating rates (e.g., 10°C/min) to ensure reproducibility .

Q. How can researchers validate the isotopic purity of this compound when commercial sources report conflicting certifications?

  • Validation Protocol :

  • Step 1 : Use <sup>13</sup>C DEPT-QNMR to quantify residual protons in the ethyl-d5 group, with a threshold of <2% non-deuterated species .
  • Step 2 : Cross-validate with isotope ratio mass spectrometry (IRMS) to measure δ<sup>2</sup>H values, ensuring consistency with theoretical isotopic enrichment .
    • Statistical Approach : Apply Grubbs’ test to identify outliers in batch-specific certifications .

Methodological Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Model Selection : Use nonlinear regression (e.g., four-parameter logistic curve) to fit EC50 values in cell viability assays. For deuterated compounds, bootstrap resampling (1,000 iterations) accounts for variability in isotopic distribution .
  • Data Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How should researchers design controls for isotopic interference in this compound tracer studies?

  • Control Strategies :

  • Blank Controls : Use non-deuterated Propionic Acid Ethyl Ester to quantify background signals in MS workflows .
  • Matrix Controls : Spike deuterated ester into analyte-free biological matrices (e.g., plasma) to assess ion suppression/enhancement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.